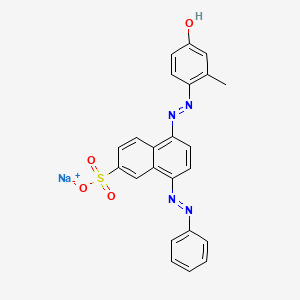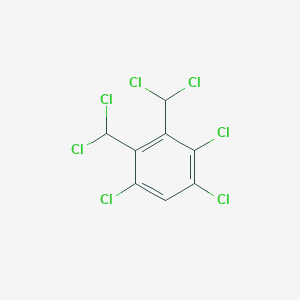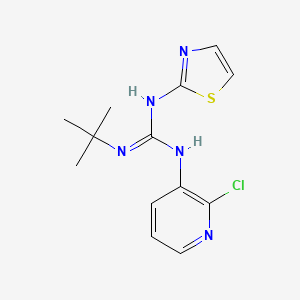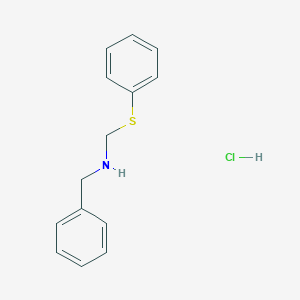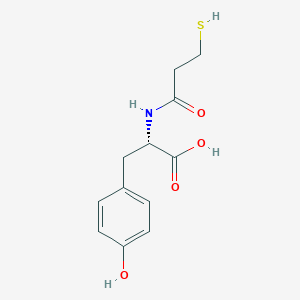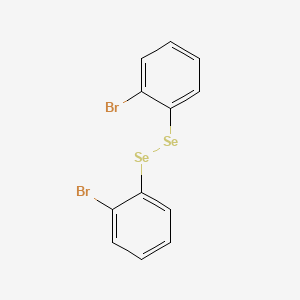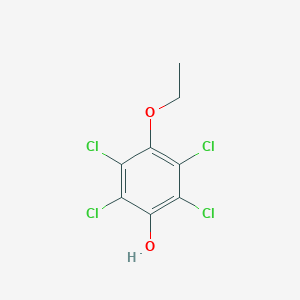
2,3,5,6-Tetrachloro-4-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrachloro-4-ethoxyphenol is an organochlorine compound characterized by the presence of four chlorine atoms and an ethoxy group attached to a phenol ring. This compound is known for its significant chemical stability and reactivity, making it a valuable substance in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrachloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the compound. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5,6-Tetrachloro-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols or dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroquinone, while substitution with ammonia can produce tetrachloroaniline derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrachloro-4-ethoxyphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrachloro-4-ethoxyphenol involves its interaction with cellular components, leading to various biochemical effects. The compound can inhibit enzyme activity by binding to active sites or altering the structure of proteins. Its chlorinated structure allows it to penetrate cell membranes and disrupt cellular processes, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrachlorophenol: Similar in structure but lacks the ethoxy group, making it less soluble in organic solvents.
2,3,5,6-Tetrachloro-4-methoxyphenol: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
2,3,5,6-Tetrachloro-4-nitrophenol: The presence of a nitro group significantly alters its chemical behavior and applications.
Uniqueness: 2,3,5,6-Tetrachloro-4-ethoxyphenol is unique due to its ethoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to other tetrachlorophenol derivatives. This makes it particularly useful in specific chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
65824-96-6 |
|---|---|
Molekularformel |
C8H6Cl4O2 |
Molekulargewicht |
275.9 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-ethoxyphenol |
InChI |
InChI=1S/C8H6Cl4O2/c1-2-14-8-5(11)3(9)7(13)4(10)6(8)12/h13H,2H2,1H3 |
InChI-Schlüssel |
CIEYYOKARNBKGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
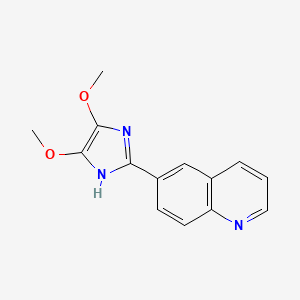
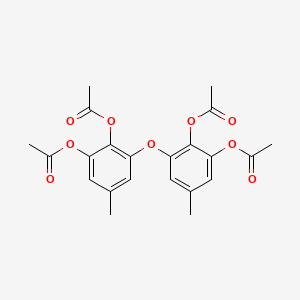
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
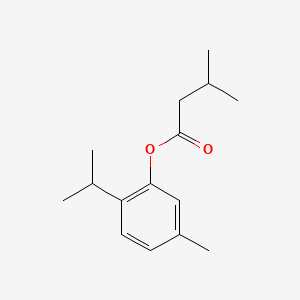
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
